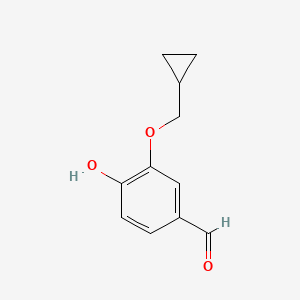

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

描述

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS No. 25934-52-5) is a benzaldehyde derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . The compound features a hydroxyl group (-OH) at the 4-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 3-position of the benzaldehyde core. It is primarily utilized in pharmaceutical research, particularly as a precursor in synthesizing PDE4 (phosphodiesterase-4) inhibitors like roflumilast .

属性

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAZVBDTWHMFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744798 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25934-52-5 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde typically involves the following steps:

Alkylation: 3-Hydroxy-4-halogenated benzaldehyde is subjected to alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to yield 3-(Cyclopropylmethoxy)-4-halogenated benzaldehyde.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and purification steps such as recrystallization or chromatography are employed to isolate the desired product. The scalability of the process is also considered to meet industrial demands.

化学反应分析

Types of Reactions

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.

Reduction: 3-(Cyclopropylmethoxy)-4-hydroxybenzyl alcohol.

Substitution: 3-(Cyclopropylmethoxy)-4-alkoxybenzaldehyde derivatives.

科学研究应用

While 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a chemical compound with potential applications, the available search results provide limited direct information regarding its specific uses. However, the search does provide information on the preparation of this compound and related compounds like roflumilast, which could indirectly highlight its importance as an intermediate .

Synthesis and Intermediary Role

- Synthesis Method: this compound can be synthesized by reacting 3-halo-4-hydroxy benzaldehyde with cyclopropyl-carbinol or cyclopropyl-carbinol sodium in a polar solvent under heating conditions .

- Relevance to Roflumilast: The compound is related to the synthesis of roflumilast, a drug known for its anti-inflammatory effects . Roflumilast acts as a selective inhibitor of the phosphodiesterase enzyme PDE4 .

- Ester Derivatives: It is used in the synthesis of novel ester derivatives with inhibitory activity toward cAMP-specific phosphodiesterase-4 (PDE4), targeting asthma and chronic obstructive pulmonary disease .

Related Compounds and Their Applications

- Roflumilast:

- Roflumilast is an anti-inflammatory drug and a selective, long-acting inhibitor of the phosphodiesterase enzyme PDE4 .

- It has shown efficacy in reducing pulmonary neutrophil and macrophage burden and preventing the development of experimental emphysema in animal models .

- Clinical studies indicate that roflumilast reduces the number of neutrophils, eosinophils, and lymphocytes in induced sputum of COPD patients .

- Tanimilast: Tanimilast is a novel inhaled PDE4 inhibitor that has demonstrated high potency and selectivity .

Limited Direct Applications

- The provided search results do not offer extensive details on the direct applications of "this compound" itself. The compound appears to be more significant as a chemical intermediate in synthesizing other active compounds .

- One search result lists the compound as an enzyme inhibitor .

- The compound is available for purchase from chemical suppliers .

Summary Table

作用机制

The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .

相似化合物的比较

Key Properties :

- Storage : Stable at 2–8°C for short-term use; long-term storage requires -80°C (6 months) or -20°C (1 month) .

- Purity : Commercial samples typically exceed 95% purity, with research-grade batches achieving >98% .

- Solubility: Soluble in DMSO and methanol; heating to 37°C with sonication enhances dissolution .

Comparison with Similar Compounds

The structural and functional analogs of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde are compared below based on substituent groups, synthesis routes, biological activity, and physicochemical properties.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs

Substituent Impact :

- Cyclopropylmethoxy vs. Benzyloxy : The cyclopropyl group enhances metabolic stability compared to benzyloxy, which is prone to oxidative cleavage .

- Hydroxy vs. Difluoromethoxy : The difluoromethoxy group in 151103-09-2 increases lipophilicity and PDE4 binding affinity, as seen in roflumilast (IC₅₀ = 0.8 nM for PDE4 inhibition) .

Key Observations :

Activity Insights :

Table 4: Physicochemical Comparison

Key Differences :

生物活性

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 25934-52-5

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Transforming Growth Factor-beta (TGF-β) :

-

Impact on Protein Expression :

- Treatment with this compound has been shown to suppress the expression of proteins associated with fibrosis, such as alpha-smooth muscle actin (α-SMA) and collagen I, while increasing E-cadherin levels. This modulation of protein expression is crucial for maintaining epithelial integrity and preventing fibrotic changes .

- Reduction of Smad2/3 Phosphorylation :

Table: Summary of Biological Activities

Therapeutic Implications

The findings regarding the biological activity of this compound suggest several therapeutic implications:

- Anti-Fibrotic Therapy : Given its ability to modulate EMT and fibrosis markers, this compound could be explored as a candidate for treating fibrotic diseases, particularly pulmonary fibrosis.

- Cancer Treatment : Its effects on TGF-β signaling may position it as a potential therapeutic agent in cancer treatment, especially in preventing metastasis and tumor progression.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : More extensive animal studies are needed to confirm the efficacy and safety profile of this compound in clinical settings.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will enhance understanding and facilitate the design of more potent derivatives.

常见问题

Basic Questions

Q. What are the key synthetic routes for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile at 40°C for 18 hours yields the product. Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethyl acetate/hexane mixture) .

- Optimization : Yield improvements (18% in initial reports) may require adjusting stoichiometry, using phase-transfer catalysts, or exploring microwave-assisted synthesis to reduce reaction time. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for OCH₂; δ ~0.5–1.5 ppm for cyclopropyl protons) and aldehyde proton (δ ~9.8–10.2 ppm) .

- FT-IR : Confirm O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and ether C–O (1100–1250 cm⁻¹) stretches.

- Crystallography : Single-crystal X-ray diffraction reveals planar aromatic rings (maximum displacement: 0.028 Å) and intermolecular O–H⋯O hydrogen bonds (2.65–2.70 Å), forming chains parallel to the [101] direction. Dihedral angles (e.g., 60.3° between benzene and cyclopropyl rings) are critical for understanding steric effects .

Q. What purification strategies are recommended to isolate this compound from byproducts?

- Stepwise Purification :

Liquid-liquid extraction : Separate unreacted starting materials using dichloromethane/water.

Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to resolve aldehyde derivatives.

Recrystallization : Slow evaporation of ethyl acetate/hexane (1:10 v/v) produces high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMO). The aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack.

- Solvent Effects : Simulate polar solvents (e.g., DMF) to assess stabilization of transition states.

Q. What experimental designs can resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

- Case Study : If conflicting data exist for antimicrobial activity, design:

Dose-response assays : Test compound across 0.1–100 µM ranges against Gram-positive/negative bacteria.

Structural analogs : Compare with 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 3-ethoxy derivatives to isolate cyclopropylmethoxy’s role.

Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to correlate bioactivity with cellular uptake .

Q. How do crystal packing interactions influence the stability and solubility of this compound?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。